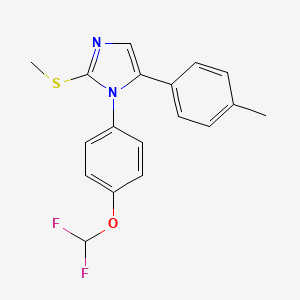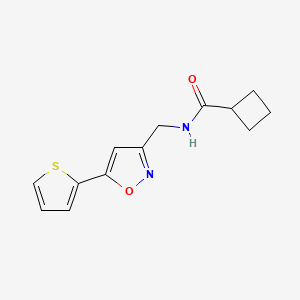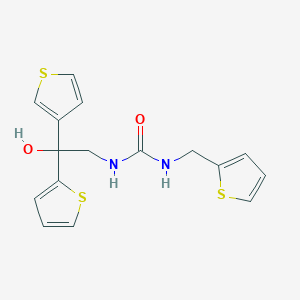![molecular formula C23H16ClN3O4 B2412079 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899757-87-0](/img/structure/B2412079.png)
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant applications in medicinal and synthetic chemistry. This compound is known for its unique chemical structure and the ability to engage in various biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial steps often involve the chlorination of appropriate aromatic substrates followed by the assembly of the quinazolinone core. The reaction conditions frequently require catalysts such as palladium or copper complexes, with reaction temperatures maintained between 70°C to 120°C.
Industrial Production Methods
Industrial production of this compound scales up the lab-based synthetic routes, focusing on optimizing yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. Solvent choice is crucial, often employing dimethylformamide (DMF) or dichloromethane (DCM) due to their excellent solvation properties.
化学反应分析
Types of Reactions
This compound undergoes a variety of reactions, including:
Oxidation: Typically, the quinazolinone moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions often target the carbonyl groups, using agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogen atoms in the structure are prone to nucleophilic substitutions under alkaline conditions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents like m-CPBA, hydrogen peroxide.
Reducing agents like LiAlH4, sodium borohydride (NaBH4).
Substitution conditions often involve solvents like DCM or DMF under basic conditions with K2CO3.
Major Products Formed
Oxidation: Can lead to sulfoxide or sulfone derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Results in various substituted benzo[d][1,3]dioxole derivatives.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as a precursor for developing various heterocyclic derivatives, essential for constructing complex organic molecules.
Biology and Medicine
In medicinal chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
Industrially, this compound is valuable in creating polymers and advanced materials, owing to its stable aromatic structure.
作用机制
The compound exerts its effects primarily through interaction with specific proteins and enzymes. The quinazolinone core is known to inhibit tyrosine kinases, crucial for cell signaling pathways. By binding to the active site of these enzymes, it disrupts their function, leading to altered cellular processes.
相似化合物的比较
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzamide
2-chloro-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzene sulfonamide
Uniqueness
Compared to similar compounds, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the benzo[d][1,3]dioxole moiety, providing additional stability and distinct chemical reactivity. This distinctive feature enhances its effectiveness in biological systems, making it a more potent candidate for therapeutic applications.
属性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFWZNHMCDAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
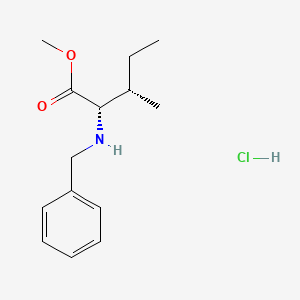
![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide](/img/structure/B2412003.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)
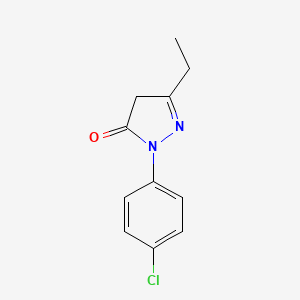
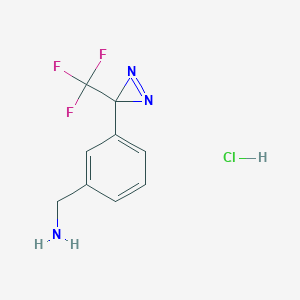
![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)
